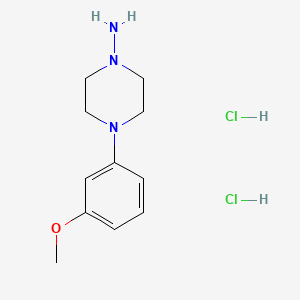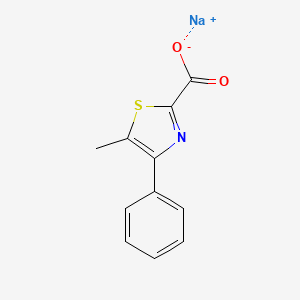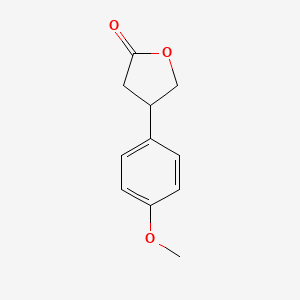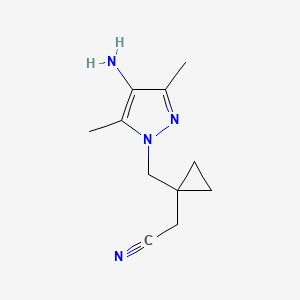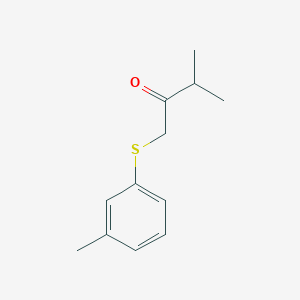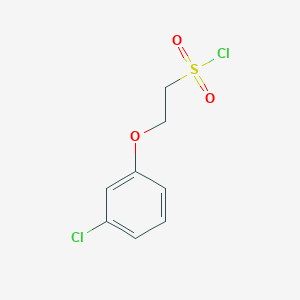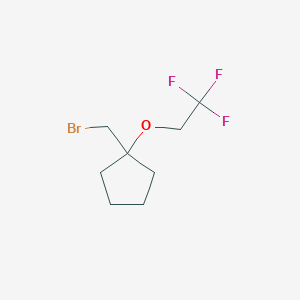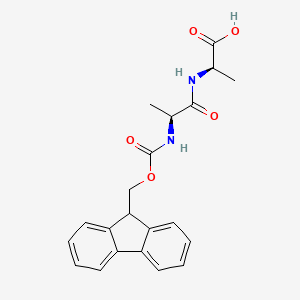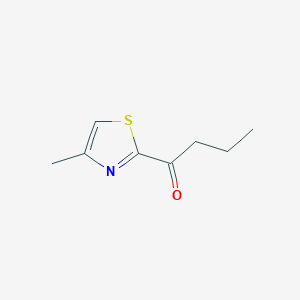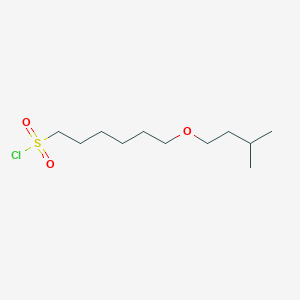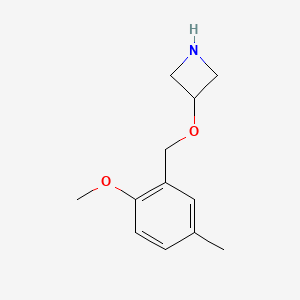
3-((2-Methoxy-5-methylbenzyl)oxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Methoxy-5-methylbenzyl)oxy)azetidine is an organic compound with the molecular formula C12H17NO2 It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methoxy-5-methylbenzyl)oxy)azetidine typically involves the reaction of 2-methoxy-5-methylbenzyl alcohol with azetidine under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-((2-Methoxy-5-methylbenzyl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The azetidine ring can be reduced to form a more saturated nitrogen-containing compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated nitrogen-containing compounds.
Substitution: Formation of azide or thiol derivatives.
科学的研究の応用
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-((2-Methoxy-5-methylbenzyl)oxy)azetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but different ring strain and stability.
Other Azetidines: Compounds with different substituents on the azetidine ring, which can influence their chemical properties and reactivity.
Uniqueness
3-((2-Methoxy-5-methylbenzyl)oxy)azetidine is unique due to the presence of the methoxy and methylbenzyl groups, which can impart specific chemical and biological properties
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
3-[(2-methoxy-5-methylphenyl)methoxy]azetidine |
InChI |
InChI=1S/C12H17NO2/c1-9-3-4-12(14-2)10(5-9)8-15-11-6-13-7-11/h3-5,11,13H,6-8H2,1-2H3 |
InChIキー |
SZWUZRLAODUMIA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)COC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


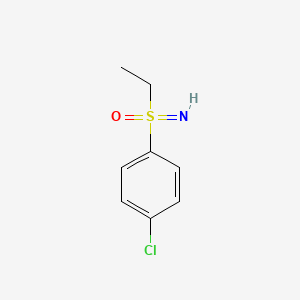
![4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15326730.png)
